REACTION_CXSMILES
|
O.[OH-].[Li+].O.[CH3:5][O:6][C:7]1[CH:15]=[C:14]2[C:10]([C:11]([C:26]([O:28]C)=[O:27])=[CH:12][N:13]2[C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)=[CH:9][CH:8]=1.Cl>O1CCCC1>[C:26]([C:11]1[C:10]2[C:14](=[CH:15][C:7]([O:6][CH3:5])=[CH:8][CH:9]=2)[N:13]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)[CH:12]=1)([OH:28])=[O:27] |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.947 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.52 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CN(C2=C1)C1=CC=NC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After stirring at the reflux point of the solvent for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
FILTRATION
|
Details
|
After filtering off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the solid residue at atmospheric pressure at a temperature in the region of 60° C., 2.4 g of 3-carboxy-6-methoxy-1-(quinol-4-yl)-1H-indole
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a beige-coloured solid which
|
Type
|
CUSTOM
|
Details
|
decomposes at approximately 175° C.
|
Reaction Time |
19 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CN(C2=CC(=CC=C12)OC)C1=CC=NC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |